molecular formula C16H16BrNO4 B1397900 Methyl 6-bromo-3-(3-phenoxypropoxy)picolinate CAS No. 1135872-25-1

Methyl 6-bromo-3-(3-phenoxypropoxy)picolinate

Cat. No.: B1397900
CAS No.: 1135872-25-1
M. Wt: 366.21 g/mol
InChI Key: ISOCDILMRKDWEX-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3-(3-phenoxypropoxy)picolinate is a brominated picolinate ester characterized by a 6-bromo substitution on the pyridine ring and a 3-phenoxypropoxy group at the 3-position. Its molecular structure (derived from SMILES notation: BrC1=CC=C(C(C(=O)OC)=N1)OCC(C2=CC=CC=C2)O) includes a phenoxypropoxy side chain, which distinguishes it from simpler alkoxy-substituted analogs. This compound is likely used in agrochemical or pharmaceutical research due to the reactivity of the bromine atom and the ester group, which are common functional handles in synthesis .

Properties

IUPAC Name

methyl 6-bromo-3-(3-phenoxypropoxy)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO4/c1-20-16(19)15-13(8-9-14(17)18-15)22-11-5-10-21-12-6-3-2-4-7-12/h2-4,6-9H,5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOCDILMRKDWEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)Br)OCCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-3-(3-phenoxypropoxy)picolinate typically involves a multi-step process. One common method includes the bromination of methyl picolinate followed by the introduction of the phenoxypropoxy group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-3-(3-phenoxypropoxy)picolinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce an aldehyde or carboxylic acid .

Scientific Research Applications

Methyl 6-bromo-3-(3-phenoxypropoxy)picolinate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 6-bromo-3-(3-phenoxypropoxy)picolinate exerts its effects involves interactions with specific molecular targets. The bromine atom and phenoxypropoxy group play crucial roles in binding to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Table 1: Structural Analogues of this compound

Compound Name CAS Number Substituents (Position) Structural Similarity Score Key Differences
Methyl 6-bromo-3-ethoxypicolinate 1233520-14-3 3-ethoxy, 6-bromo N/A Shorter alkoxy chain (ethoxy vs. phenoxypropoxy)
Methyl 5-bromo-3-methylpicolinate 213771-32-5 5-bromo, 3-methyl 0.91 Bromine at 5-position; methyl vs. alkoxy
Methyl 6-amino-5-bromopicolinate 178876-82-9 6-amino, 5-bromo 0.90 Amino group introduces nucleophilicity
Methyl 5-bromo-4-methylpicolinate 886365-06-6 5-bromo, 4-methyl 0.92 Methyl at 4-position; bromine at 5-position

Substituent Effects on Physicochemical Properties

  • Phenoxypropoxy vs.
  • Bromine Position : Bromine at the 6-position (target compound) versus 5-position (e.g., 213771-32-5) alters electronic distribution, affecting reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Functional Groups: Amino-substituted derivatives (e.g., 178876-82-9) exhibit higher nucleophilicity, whereas brominated esters like the target compound are more electrophilic, favoring substitution reactions .

Biological Activity

Methyl 6-bromo-3-(3-phenoxypropoxy)picolinate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and comparative analyses with similar compounds, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a bromine atom, a phenoxypropyl group, and a picolinate moiety. The structural characteristics contribute to its lipophilicity and interaction with various biological targets.

The compound is believed to exert its biological effects through several mechanisms:

  • Kinase Inhibition : It modulates the activity of various kinases involved in cell signaling pathways, particularly those related to cell cycle regulation and apoptosis.
  • Cytokine Modulation : It influences the expression of pro-inflammatory cytokines, thereby affecting inflammatory responses.
  • Antimicrobial Activity : Preliminary studies suggest that it may inhibit the growth of certain pathogens.

Anticancer Activity

This compound has shown significant anticancer potential in vitro:

  • Cell Lines Tested : Studies have demonstrated effectiveness against various cancer cell lines, including K562 leukemia cells.
  • Mechanism : Induction of apoptosis was observed, with alterations in the expression of Bcl-2 and Bax proteins, indicating modulation of the p53/MDM2 pathway. The compound exhibited an IC50 value of approximately 5.15 µM against K562 cells.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is crucial for potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

In vitro tests indicate that this compound has antimicrobial effects against various bacterial strains. Further research is required to elucidate its spectrum of activity and mechanism.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

CompoundKey FeaturesBiological Activity
This compound Contains bromine and phenoxy groupAnticancer, anti-inflammatory, antimicrobial
Methyl 6-chloro-3-(3-phenoxypropoxy)picolinate Chlorine instead of bromineReduced anticancer activity
Phenoxypropyl derivatives Lacks picolinate structureVariable activity depending on structure

The presence of the bromine atom and the specific picolinate structure enhances the pharmacological profile compared to other derivatives.

Case Studies and Research Findings

  • Study on K562 Cells : A detailed investigation into the effects of this compound on K562 leukemia cells revealed significant apoptosis induction through the activation of caspase pathways.
  • Anti-inflammatory Study : Research demonstrated that treatment with this compound reduced inflammation markers in animal models, supporting its potential use in treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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